

Application Note: High-Resolution Mass Spectrometry for the Identification of Galaxolidone Lactol

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Compound of Interest

Compound Name: *rac Galaxolidone Lactol*

Cat. No.: B15287534

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Galaxolidone Lactol is a transformation product of the widely used polycyclic musk fragrance, Galaxolide (HHCB). The presence and identification of such transformation products in environmental and biological matrices are of increasing interest due to their potential persistence and biological activity. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and mass accuracy for the unambiguous identification and structural elucidation of these compounds at trace levels. This application note provides a detailed protocol for the identification of Galaxolidone Lactol using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is crucial for the effective isolation and concentration of Galaxolidone Lactol from complex matrices, minimizing matrix effects and improving analytical sensitivity.

Materials:

- SPE Cartridges (e.g., C18, 500 mg, 6 mL)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid ($\geq 98\%$)
- Nitrogen gas evaporator
- Vortex mixer
- Centrifuge

Protocol:

- Sample Pre-treatment:
 - For aqueous samples (e.g., wastewater, plasma), centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
 - Adjust the pH of the supernatant to 3.0 using formic acid.
- SPE Cartridge Conditioning:
 - Wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing:
 - Wash the cartridge with 5 mL of water to remove hydrophilic impurities.

- Elution:
 - Elute the analyte with 5 mL of acetonitrile.
- Drying and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.
- Final Preparation:
 - Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes.
 - Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
- C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Parameters:

Parameter	Value
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 3 min.

HRMS Parameters (Positive ESI Mode):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Gas	Nitrogen
Desolvation Temp.	350°C
Mass Range	m/z 50-500
Resolution	70,000 FWHM
Data Acquisition	Full scan MS followed by data-dependent MS/MS (TopN=5)
Collision Energy	Stepped (e.g., 10, 20, 40 eV)

Data Presentation

The high-resolution mass spectrometer provides accurate mass measurements, which are critical for determining the elemental composition of the parent ion and its fragments.

Table 1: High-Resolution Mass Spectrometry Data for Galaxolidone Lactol

Analyte	Formula	Calculated m/z [M+H] ⁺	Measured m/z [M+H] ⁺	Mass Error (ppm)
Galaxolidone Lactol	C ₁₈ H ₂₆ O ₃	291.1955	291.1952	-1.03

Table 2: Predicted Major Fragment Ions of Galaxolidone Lactol in MS/MS

Based on the fragmentation patterns of similar lactone-containing structures, the following fragment ions are predicted.

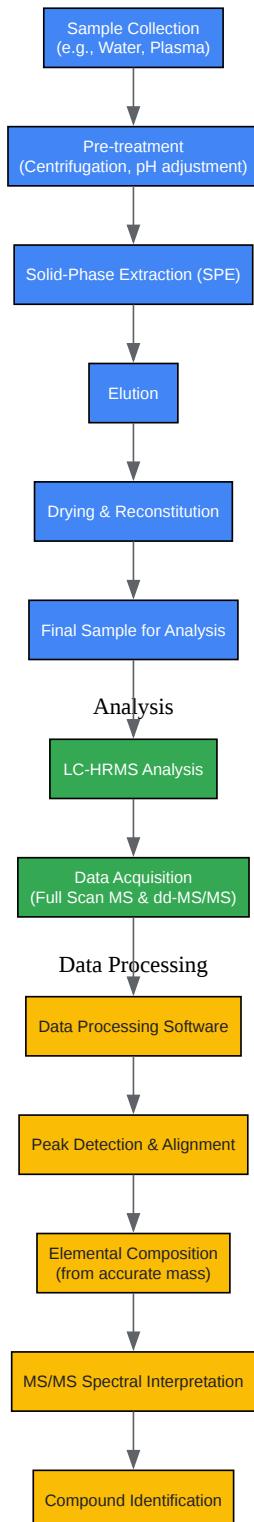
Fragment Description	Proposed Formula	Calculated m/z
Loss of H ₂ O	C ₁₈ H ₂₅ O ₂ ⁺	273.1849
Loss of CO	C ₁₇ H ₂₆ O ₂ ⁺	262.1927
Loss of H ₂ O and CO	C ₁₇ H ₂₄ O ⁺	244.1822
Cleavage of the lactol ring	C ₁₄ H ₂₁ O ⁺	205.1587

Mandatory Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

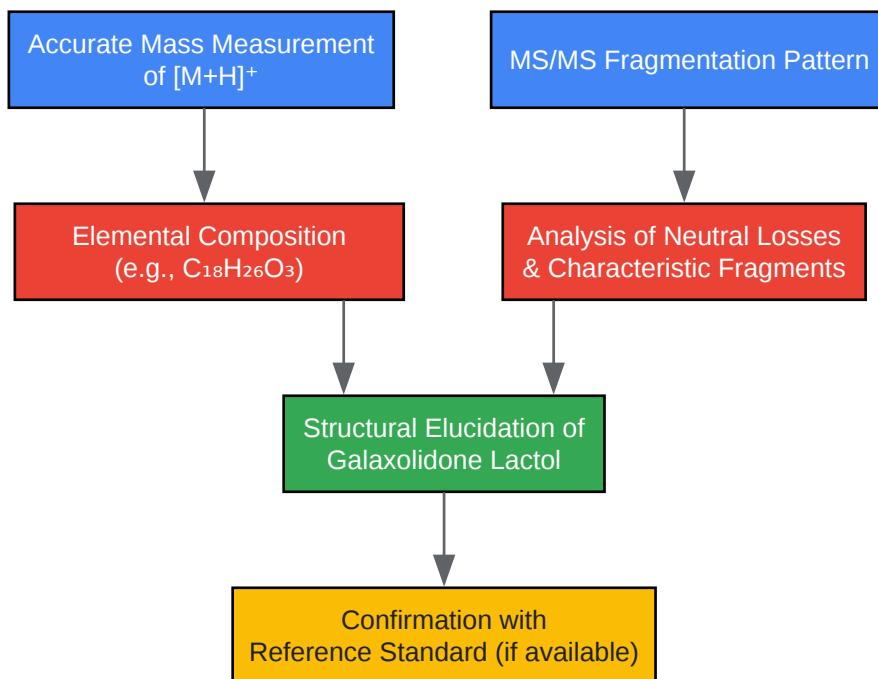
Sample Preparation

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Caption: Experimental workflow for Galaxolidone Lactol identification.

Logical Relationship of Identification Steps

The identification of Galaxolidone Lactol relies on a logical progression of data analysis steps.



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Caption: Logical steps for structural elucidation.

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